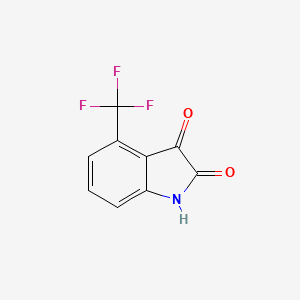

4-(Trifluoromethyl)-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)4-2-1-3-5-6(4)7(14)8(15)13-5/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIANQJNIOBETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504933 | |

| Record name | 4-(Trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-73-2 | |

| Record name | 4-(Trifluoromethyl)-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)isatin: From First Principles to Structural Elucidation

This guide provides a comprehensive technical overview of the essential spectroscopic methodologies required for the unambiguous structural characterization of 4-(trifluoromethyl)isatin. As a key heterocyclic scaffold in medicinal chemistry and drug development, isatin and its derivatives demand rigorous analytical validation. The introduction of a trifluoromethyl group at the 4-position significantly modulates the electronic properties and, consequently, the biological activity of the isatin core, making precise characterization paramount.[1][2][3][4][5]

This document moves beyond rote procedural descriptions. It is designed to provide researchers, scientists, and drug development professionals with the causal reasoning behind experimental choices, enabling a proactive and insightful approach to spectroscopic analysis. We will explore the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and self-validating structural profile of the target molecule.

The Strategic Importance of the 4-CF₃ Moiety

The isatin (1H-indole-2,3-dione) nucleus is a privileged structure, renowned for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][5] The strategic placement of a trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety and a bioisostere for other groups, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The 4-position is particularly interesting as it directly influences the electronic environment of the fused benzene ring and the adjacent carbonyl groups. Therefore, confirming the precise regiochemistry and electronic structure through spectroscopy is not merely a quality control step but a foundational requirement for meaningful structure-activity relationship (SAR) studies.[6]

An Integrated Spectroscopic Workflow

The characterization of a novel or synthesized compound like 4-(trifluoromethyl)isatin is a puzzle where each spectroscopic technique provides a unique piece of the solution. The workflow is designed to be synergistic, with data from one method complementing and validating the others.

Caption: Integrated workflow for the spectroscopic characterization of 4-(trifluoromethyl)isatin.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Core Functional Groups

Expertise & Causality: FT-IR is the first line of analysis, providing a rapid and definitive fingerprint of the molecule's functional groups. For 4-(trifluoromethyl)isatin, our primary interest lies in confirming the integrity of the isatin core and identifying vibrations associated with the trifluoromethyl substituent. The electron-withdrawing nature of the -CF₃ group is expected to induce slight shifts in the carbonyl stretching frequencies compared to unsubstituted isatin.[7]

Expected Spectral Features: The spectrum is dominated by characteristic absorptions from the isatin ring and the C-F bonds.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| N-H (Lactam) | Stretching | 3200 - 3450 | A broad peak, characteristic of hydrogen-bonded N-H in the solid state. Its presence confirms the core isatin structure.[7][8] |

| C=O (Ketone, C3) | Stretching | 1740 - 1760 | The C3 ketone carbonyl typically absorbs at a higher frequency. The adjacent -CF₃ group may cause a slight positive shift. |

| C=O (Amide, C2) | Stretching | 1710 - 1730 | The C2 amide (lactam) carbonyl. Its position is influenced by resonance with the nitrogen lone pair.[8] |

| C=C (Aromatic) | Stretching | 1600 - 1620 | Confirms the presence of the aromatic benzene ring. |

| C-F (CF₃ Group) | Stretching | 1100 - 1350 | Strong, often multiple, absorption bands characteristic of the C-F stretching vibrations of the trifluoromethyl group. |

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the Bruker ALPHA II or equivalent FT-IR spectrometer with an ATR accessory is clean and a background spectrum has been collected.

-

Sample Preparation: Place a small amount (1-2 mg) of the purified, dry 4-(trifluoromethyl)isatin powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform automatic baseline correction and peak picking using the instrument software (e.g., OPUS).

Trustworthiness: This protocol is self-validating. The presence of all expected peaks, particularly the distinct N-H, dual carbonyl, and strong C-F absorptions, provides high confidence in the sample's primary structure.

UV-Vis Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the π → π* and n → π* transitions within the conjugated system. The isatin core is a chromophore, and its absorption spectrum is sensitive to substitution.[9][10] The electron-withdrawing -CF₃ group is expected to cause a slight hypsochromic (blue) shift in the n → π* transition compared to electron-donating substituents.

Expected Spectral Features:

| Transition | Expected λmax (nm) | Solvent | Rationale & Comments |

| π → π | 250 - 310 | Methanol or Acetonitrile | High-intensity absorption bands corresponding to electronic transitions within the aromatic and dicarbonyl conjugated system.[10] |

| n → π | 380 - 420 | Methanol or Acetonitrile | A lower intensity, longer wavelength absorption band arising from the excitation of a non-bonding electron on a carbonyl oxygen to an anti-bonding π* orbital. This band is responsible for the characteristic orange/red color of isatins.[9][10] |

Experimental Protocol

-

Solution Preparation: Prepare a stock solution of 4-(trifluoromethyl)isatin in spectroscopic grade methanol or acetonitrile at a concentration of 1 mg/mL. From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).

-

Instrument Setup: Use a dual-beam spectrophotometer (e.g., Shimadzu UV-1800) and calibrate the baseline using a cuvette filled with the pure solvent.[11]

-

Data Acquisition: Record the absorption spectrum from 200 to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each transition.

Trustworthiness: The observation of both high-intensity π → π* and low-intensity n → π* transitions in the expected regions confirms the presence of the intact isatin chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-(trifluoromethyl)isatin, a suite of experiments (¹H, ¹³C, and ¹⁹F NMR) is required to definitively confirm the substitution pattern and overall structure. The choice of solvent is critical; DMSO-d₆ is often preferred for isatins due to its excellent solubilizing power and the ability to observe the exchangeable N-H proton.[12]

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring relationships through spin-spin coupling. The deshielding effect of the -CF₃ group will cause the adjacent proton (H-5) to appear further downfield than in unsubstituted isatin.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | ~11.5 | Singlet (broad) | - | Exchangeable proton of the lactam, typically broad. |

| H-5 | 7.8 - 8.0 | Doublet | ~8.0 | Strongly deshielded by the adjacent electron-withdrawing -CF₃ group. Coupled to H-6. |

| H-6 | 7.6 - 7.8 | Triplet | ~8.0 | Coupled to both H-5 and H-7. |

| H-7 | 7.1 - 7.3 | Doublet | ~8.0 | Least affected aromatic proton, coupled to H-6. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbons are highly deshielded, and the carbon attached to the -CF₃ group will exhibit a characteristic quartet due to one-bond C-F coupling.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F) | Rationale |

| C-3 (Ketone) | ~183 | Singlet | Highly deshielded ketone carbonyl. |

| C-2 (Amide) | ~158 | Singlet | Amide carbonyl, shielded relative to the ketone. |

| C-7a | ~150 | Singlet | Aromatic carbon at the ring junction. |

| C-4 | 125 - 130 | Quartet (¹JCF ≈ 30-40 Hz) | Aromatic carbon directly attached to the -CF₃ group. |

| C-3a | ~118 | Singlet | Aromatic carbon at the ring junction. |

| CF₃ | 120 - 125 | Quartet (¹JCF ≈ 270-280 Hz) | Carbon of the trifluoromethyl group, split by three fluorine atoms. |

| C-5, C-6, C-7 | 115 - 140 | Singlets | Aromatic carbons. Precise assignment requires 2D NMR (HSQC/HMBC). |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is essential for confirming the presence and integrity of the trifluoromethyl group.

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆):

| Group | Predicted δ (ppm) | Multiplicity | Rationale |

| 4-CF₃ | -60 to -65 | Singlet | A single peak is expected as there are no neighboring fluorine or hydrogen atoms to couple with. The chemical shift is relative to a CFCl₃ standard.[12] |

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve approximately 10-15 mg of 4-(trifluoromethyl)isatin in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Filter the solution through a small cotton plug into a standard 5 mm NMR tube.

-

Instrument Setup: The experiments should be run on a 400 MHz (or higher) spectrometer (e.g., Bruker Avance).[11] Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment requiring only a few scans.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (using the residual solvent peak for ¹H and ¹³C).

Trustworthiness: The combination of these three NMR experiments provides an exceptionally high degree of confidence. The ¹H spectrum confirms the aromatic substitution pattern, the ¹³C spectrum verifies the carbon count and the C-CF₃ linkage, and the ¹⁹F spectrum provides an unambiguous signal for the trifluoromethyl group. This orthogonal data set is self-validating.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This technique is the final piece of the puzzle, confirming the molecular formula derived from NMR and other methods. Electrospray ionization (ESI) is a soft ionization technique well-suited for isatin derivatives, typically producing the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data:

| Ion | Calculated Exact Mass (C₉H₄F₃NO₂) | Rationale |

| [M] | 215.0194 | Molecular Weight |

| [M+H]⁺ | 216.0272 | Protonated molecule, commonly observed in ESI positive mode. |

| [M+Na]⁺ | 238.0091 | Sodium adduct, also common in ESI. |

Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

Data Acquisition: Infuse the sample directly or inject it via the LC system. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and/or the protonated molecule peak. Use the instrument software to calculate the elemental composition from the high-resolution mass and compare it to the theoretical formula.

Trustworthiness: High-resolution mass spectrometry provides a self-validating data point. If the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated mass for C₉H₅F₃NO₂, the elemental formula is confirmed with very high certainty.

Conclusion

The spectroscopic characterization of 4-(trifluoromethyl)isatin is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the integrated workflow and detailed protocols outlined in this guide, researchers can move beyond simple data collection to a state of deep structural understanding. The causality-driven approach ensures that each spectrum is not just a fingerprint but a piece of evidence that, when combined, provides an unambiguous, self-validating, and definitive structural elucidation of this important fluorinated heterocyclic compound. This rigorous characterization is the non-negotiable foundation for its successful application in drug discovery and materials science.

References

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 3. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. "Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives" by Fatma K. fkandermili prof, Fatma M. Aldibashi S et al. [kijoms.uokerbala.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Trifluoromethyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(trifluoromethyl)-1H-indole-2,3-dione, a key fluorinated isatin derivative. Isatin and its analogues are pivotal scaffolds in medicinal chemistry, recognized for their wide array of biological activities. The introduction of a trifluoromethyl group at the 4-position significantly modulates the electronic properties and lipophilicity of the isatin core, making a detailed structural elucidation by NMR spectroscopy essential for researchers in drug discovery and development. This document presents a thorough interpretation of the chemical shifts, coupling constants, and multiplicities, offering field-proven insights into the spectral features of this important molecule.

Introduction

This compound, also known as 4-trifluoromethylisatin, belongs to a class of heterocyclic compounds that are of significant interest in the development of new therapeutic agents. The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antiviral, and antimicrobial properties. The strategic placement of a trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, at the C4 position of the indole ring dramatically influences the molecule's chemical reactivity and biological interactions. Understanding the precise structural features through NMR spectroscopy is paramount for quality control, reaction monitoring, and for elucidating structure-activity relationships (SAR) in drug design.

This guide is structured to provide a detailed, practical understanding of the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently identify and characterize this compound.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous assignment of NMR signals. The structure and numbering scheme for this compound are presented below.

Figure 1: Molecular structure and atom numbering of this compound.

Experimental Protocol: NMR Data Acquisition

The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic due to the excellent solubility of isatin derivatives and the positioning of the residual solvent peak in a non-interfering region of the spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

-

Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and resolution.

-

Shim the magnetic field to achieve a narrow and symmetrical peak shape for the residual solvent signal (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K.

5. Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as the internal standard.

-

Integrate the ¹H NMR signals and determine the multiplicities of the peaks.

Figure 2: Experimental workflow for NMR data acquisition and processing.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for the aromatic protons and the N-H proton.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~11.5 - 12.0 | br s | - | 1H | N1-H |

| ~7.9 - 8.1 | d | ~8.0 | 1H | H5 |

| ~7.7 - 7.9 | t | ~8.0 | 1H | H6 |

| ~7.4 - 7.6 | d | ~8.0 | 1H | H7 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the sample concentration and the specific spectrometer used. The values presented are typical.

Interpretation of the ¹H NMR Spectrum:

-

N1-H Proton: The proton attached to the nitrogen atom (N1-H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 11.5 and 12.0 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

-

Aromatic Protons (H5, H6, H7): The three aromatic protons on the benzene ring exhibit a characteristic splitting pattern.

-

H6: This proton is coupled to both H5 and H7, and is therefore expected to appear as a triplet with a coupling constant of approximately 8.0 Hz. The electron-withdrawing effect of the two carbonyl groups and the trifluoromethyl group shifts this proton downfield.

-

H5 and H7: These protons are each coupled to H6 and will appear as doublets. The relative chemical shifts of H5 and H7 are influenced by the electronic effects of the adjacent trifluoromethyl group and the fused pyrrole-dione ring. The H5 proton, being in closer proximity to the electron-withdrawing trifluoromethyl group, is expected to be further downfield than H7.

-

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment |

| ~183 - 185 | s | C3 |

| ~158 - 160 | s | C2 |

| ~150 - 152 | s | C7a |

| ~138 - 140 | s | C6 |

| ~125 - 127 | q | C4 |

| ~122 - 124 | q | CF₃ |

| ~120 - 122 | s | C5 |

| ~115 - 117 | s | C3a |

| ~113 - 115 | s | C7 |

Note: The chemical shifts are approximate and can be influenced by experimental conditions. The multiplicity 'q' refers to a quartet due to coupling with the three fluorine atoms of the CF₃ group.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C2 and C3): The two carbonyl carbons are the most deshielded carbons in the molecule and appear at the downfield end of the spectrum. C3 is generally observed at a slightly higher chemical shift than C2.

-

Aromatic and Heterocyclic Carbons:

-

C7a and C3a: These are the quaternary carbons at the ring fusion. C7a, being attached to the nitrogen, is typically found in the region of δ 150-152 ppm.

-

C4: This carbon is directly attached to the trifluoromethyl group and its signal will appear as a quartet due to one-bond coupling with the three fluorine atoms. The strong electron-withdrawing nature of the CF₃ group will also shift this carbon downfield.

-

CF₃: The carbon of the trifluoromethyl group itself will also appear as a quartet with a large one-bond C-F coupling constant, typically in the range of 270-280 Hz.

-

C5, C6, and C7: These are the protonated aromatic carbons. Their chemical shifts are influenced by the substituent effects of the trifluoromethyl group and the fused ring system.

-

Conclusion

This technical guide provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. The presented data and analysis serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this important fluorinated isatin derivative. A thorough understanding of its NMR spectral features is fundamental for ensuring compound identity and purity, and for advancing the development of novel isatin-based therapeutic agents.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Trifluoromethyl)isatin

Introduction

In the landscape of modern drug discovery and development, isatin and its derivatives represent a "privileged scaffold"—a molecular framework that consistently demonstrates biological activity across a range of therapeutic targets. The introduction of a trifluoromethyl (-CF3) group, as seen in 4-(trifluoromethyl)isatin, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the precise and reliable analytical characterization of such compounds is not merely a procedural step but a cornerstone of successful research and development.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for the identification and quantification of small molecules.[2][3] This guide provides an in-depth exploration of the mass spectrometric analysis of 4-(trifluoromethyl)isatin, moving beyond rote protocols to explain the underlying principles and strategic decisions that ensure data of the highest quality and integrity. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the analysis of this and similar fluorinated heterocyclic compounds.

Part 1: Foundational Analysis - Ionization and High-Resolution Mass Measurement

The first step in any mass spectrometric analysis is the efficient generation of gas-phase ions from the condensed-phase sample. The choice of ionization technique is critical and is dictated by the physicochemical properties of the analyte.

Selecting the Optimal Ionization Source

For a molecule like 4-(trifluoromethyl)isatin, which possesses polar ketone and lactam functionalities, Electrospray Ionization (ESI) is the technique of choice.[4][5] ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, thereby keeping fragmentation to a minimum and typically preserving the molecular ion.[4][6]

Causality Behind the Choice:

-

Polarity: The carbonyl groups and the nitrogen atom in the isatin core are readily protonated in an acidic mobile phase, making the molecule ideal for positive-ion mode ESI ([M+H]+).

-

Thermal Lability: ESI operates at near-ambient temperatures, preventing the thermal degradation that might occur with other techniques.[5]

-

LC-MS Compatibility: ESI provides a seamless interface between liquid chromatography (LC) and mass spectrometry, which is essential for analyzing complex mixtures or performing quantitative studies.[4]

While Atmospheric Pressure Chemical Ionization (APCI) is an alternative for less polar compounds, ESI is generally superior for molecules of this type, offering better sensitivity and stability.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

Once ionized, the first and most fundamental piece of information to obtain is the compound's exact mass. High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, provides mass measurements with exceptional accuracy (typically < 5 ppm).[7][8][9] This level of precision is crucial for confirming the elemental composition of the molecule, a foundational step in structural validation.[10][11]

Experimental Protocol: HRMS by Direct Infusion

-

Sample Preparation: Prepare a 1-10 µg/mL solution of 4-(trifluoromethyl)isatin in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard mixture to ensure high mass accuracy across the desired m/z range.[12]

-

Direct Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da) at a high resolution setting (e.g., >60,000 FWHM).[9]

-

Data Analysis: Compare the measured monoisotopic mass of the [M+H]+ ion to the theoretical exact mass.

Data Presentation: Elemental Composition of 4-(Trifluoromethyl)isatin

| Property | Value |

| Molecular Formula | C9H4F3NO2 |

| Theoretical Exact Mass ([M]) | 215.01941 Da |

| Theoretical m/z ([M+H]+) | 216.02669 Da |

| Observed m/z ([M+H]+) | To be determined experimentally |

| Mass Accuracy (ppm) | Calculated as ((Observed - Theoretical) / Theoretical) * 10^6 |

A mass accuracy of < 5 ppm provides high confidence in the assigned elemental formula.

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what a molecule is made of, Tandem Mass Spectrometry (MS/MS) reveals how it is put together. In MS/MS, the protonated molecular ion ([M+H]+) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

Predicted Fragmentation Pathway

The fragmentation of 4-(trifluoromethyl)isatin is dictated by the stability of the isatin core and the influence of the trifluoromethyl group. Based on established fragmentation principles for heterocyclic and fluorinated compounds, a logical pathway can be proposed.[13][14][15][16]

Key Fragmentation Principles:

-

Loss of CO: Isatins and related structures are well-known to undergo sequential losses of the two carbonyl groups as neutral carbon monoxide (CO) molecules (28 Da).

-

Stability of the CF3 Group: The C-F bond is extremely strong. While the loss of the ·CF3 radical is possible, it often requires higher collision energy.[13] Rearrangements involving fluorine atoms can also occur.[13]

Visualization: Proposed MS/MS Fragmentation Workflow

The following diagram illustrates the process of isolating the precursor ion and generating product ions for structural analysis.

Caption: Workflow for MS/MS analysis.

Visualization: Proposed Fragmentation Pathway of [4-(CF3)Isatin+H]+

The following diagram details the predicted fragmentation cascade.

Caption: Proposed fragmentation of protonated 4-(trifluoromethyl)isatin.

Data Presentation: Predicted Product Ions

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure/Pathway |

| 216.03 | 188.03 | CO (27.99 Da) | Loss of the C-2 carbonyl group |

| 216.03 | 160.03 | 2CO (55.99 Da) | Sequential loss of both carbonyls |

| 216.03 | 145.02 | C2H2NO2 | Cleavage of the isatin core |

| 188.03 | 138.03 | CF2 (49.99 Da) | Loss from intermediate via rearrangement[13] |

Part 3: Quantitative Analysis by LC-MS/MS

For drug development, quantifying the analyte in complex matrices (e.g., plasma, tissue homogenates) is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task, offering high selectivity and sensitivity.[2][17][18] The method relies on Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and a characteristic product ion is monitored.

Step-by-Step LC-MS/MS Method Development Protocol

This protocol outlines a self-validating system for robust and reliable quantification.

-

Analyte Tuning & Transition Selection:

-

Infuse a standard solution of 4-(trifluoromethyl)isatin into the mass spectrometer.

-

Confirm the m/z of the precursor ion ([M+H]+ at 216.03).

-

Perform a product ion scan to identify the most intense and stable fragment ions.

-

Expert Insight: Select at least two transitions for monitoring. The most abundant is the "quantifier," and a second, less abundant one is the "qualifier." The ratio of these two transitions should be constant across all samples and calibrators, providing a self-validating check for interferences. For 4-(trifluoromethyl)isatin, the transition 216.03 -> 188.03 is a logical choice for the quantifier due to the common loss of CO.

-

-

Chromatographic Separation:

-

Column Choice: A C18 reversed-phase column is a standard starting point for small molecules.

-

Mobile Phase: Begin with a simple gradient using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[19] The formic acid aids in protonation for ESI.

-

Gradient Optimization: Develop a gradient that provides a sharp, symmetrical peak for the analyte with a retention time of 2-5 minutes, ensuring it is well-separated from the solvent front and any matrix components.[19]

-

-

Sample Preparation:

-

Goal: To remove matrix components (e.g., proteins, phospholipids) that can interfere with ionization (a phenomenon known as "matrix effect").

-

Method: For plasma samples, protein precipitation with cold acetonitrile is a simple and effective starting point.[18] More complex matrices may require liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Trustworthiness: The inclusion of an internal standard (IS) is mandatory for reliable quantification. The ideal IS is a stable isotope-labeled version of the analyte (e.g., 13C- or 15N-labeled 4-(trifluoromethyl)isatin). If unavailable, a close structural analog can be used. The IS corrects for variability in sample preparation and instrument response.

-

-

Method Validation:

-

Validate the method according to regulatory guidelines (e.g., ICH M10).[18]

-

Key parameters to assess include:

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: How close the measured values are to the true values, and the reproducibility of the measurements.

-

Selectivity: Ensuring no interference from matrix components.

-

Matrix Effect: Assessing ionization suppression or enhancement from the biological matrix.

-

Stability: Evaluating the analyte's stability in the matrix under various storage and handling conditions.

-

-

Conclusion

The mass spectrometric analysis of 4-(trifluoromethyl)isatin is a multi-faceted process that requires a strategic, science-driven approach. By starting with the foundational principles of ionization and high-resolution mass measurement, the elemental formula can be confirmed with high confidence. Tandem mass spectrometry then provides a detailed structural fingerprint through predictable and logical fragmentation pathways. Finally, for quantitative applications, a meticulously developed and validated LC-MS/MS method, anchored by the use of an appropriate internal standard, ensures the generation of trustworthy and reproducible data. This comprehensive analytical workflow is indispensable for advancing drug development projects that rely on fluorinated heterocyclic scaffolds like 4-(trifluoromethyl)isatin.

References

- 1. CAS 345-32-4: 5-(Trifluoromethyl)Isatin | CymitQuimica [cymitquimica.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. infinitalab.com [infinitalab.com]

- 8. measurlabs.com [measurlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. envirowise.eco [envirowise.eco]

- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. bioanalysis-zone.com [bioanalysis-zone.com]

A Technical Guide to the FT-IR Spectrum of 4-(trifluoromethyl)-1H-indole-2,3-dione

Introduction

4-(trifluoromethyl)-1H-indole-2,3-dione, a derivative of isatin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the indole nucleus, a dicarbonyl system, and a trifluoromethyl group, contribute to a diverse range of biological activities. The precise characterization of this molecule is paramount for its application, and Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful and accessible tool for confirming its chemical identity and elucidating its structural intricacies.

This in-depth technical guide provides a comprehensive analysis of the FT-IR spectrum of this compound. While a publicly available, experimentally verified spectrum for this specific molecule is not widely disseminated, this guide synthesizes established spectroscopic principles and data from analogous isatin and trifluoromethyl-substituted aromatic compounds to present a detailed, predictive analysis of its key vibrational modes. The methodologies described herein represent the standard protocols for acquiring a high-quality FT-IR spectrum for this and similar solid-state organic compounds.

Experimental Protocol: Acquiring the FT-IR Spectrum

The acquisition of a reliable FT-IR spectrum for a solid sample like this compound necessitates meticulous sample preparation to minimize spectral artifacts and ensure high resolution. The following details a robust and validated protocol using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.

Step-by-Step Methodology for ATR-FTIR Spectroscopy

-

Instrument Preparation:

-

Power on the FT-IR spectrometer and allow the instrument to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, using a soft, lint-free wipe. This step is critical to remove any residual contaminants from previous analyses.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the absorbance of the ambient atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the finely powdered this compound sample directly onto the center of the ATR crystal.[1][2]

-

Lower the press arm to apply consistent pressure to the sample, ensuring intimate contact between the solid and the crystal surface.[1] This is crucial for obtaining a strong and well-defined spectrum.

-

-

Sample Spectrum Acquisition:

-

Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing using the spectrometer's software.

-

Identify and label the key absorption bands for structural elucidation.

-

Diagram of the ATR-FTIR Experimental Workflow

Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Analysis of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The following is a detailed analysis of the expected spectral features.

Key Vibrational Modes and Their Predicted Wavenumbers

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and Discussion |

| 3400 - 3200 | N-H Stretch | Indole N-H | Medium, Broad | The N-H stretching vibration in isatin and its derivatives typically appears in this region.[3] The broadness of the peak is due to intermolecular hydrogen bonding in the solid state. |

| 1760 - 1740 | C=O Stretch (Asymmetric) | Ketone (C2=O) | Strong | Isatin derivatives exhibit two distinct carbonyl stretching frequencies. The higher frequency band is attributed to the ketone carbonyl at the C2 position.[4] |

| 1730 - 1710 | C=O Stretch (Symmetric) | Amide (C3=O) | Strong | The amide carbonyl at the C3 position absorbs at a slightly lower wavenumber due to resonance effects with the nitrogen lone pair.[4] |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium to Strong | These absorptions are characteristic of the C=C stretching vibrations within the benzene and pyrrole rings of the indole nucleus. |

| 1350 - 1310 | C-CF₃ Stretch | Trifluoromethyl | Strong | The C-CF₃ stretching mode is a characteristic and strong absorption for trifluoromethyl-substituted aromatic compounds.[5] |

| 1180 - 1100 | C-F Stretch (Asymmetric & Symmetric) | Trifluoromethyl | Very Strong | The C-F stretching vibrations of the CF₃ group typically result in very strong and often complex absorption bands in this region. |

| 1480 - 1450 | C-H Bending & C-N Stretch | Aromatic C-H, Indole C-N | Medium | This region contains contributions from in-plane bending of aromatic C-H bonds and stretching of the C-N bond within the indole ring. |

| 850 - 750 | C-H Out-of-Plane Bending | Aromatic C-H | Strong | The pattern of out-of-plane C-H bending vibrations is indicative of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected in this region. |

Detailed Interpretation

-

N-H Region (3400 - 3200 cm⁻¹): The presence of a moderately broad absorption band in this region is a strong indicator of the N-H group in the indole ring. The position and shape of this band can be sensitive to the degree of hydrogen bonding in the crystal lattice.

-

Carbonyl Region (1800 - 1700 cm⁻¹): This is a highly diagnostic region for this compound. The presence of two distinct, strong absorption bands is a hallmark of the isatin core, corresponding to the ketone and amide carbonyl groups.[3][4] The electron-withdrawing nature of the trifluoromethyl group at the 4-position is expected to cause a slight shift to higher wavenumbers for these carbonyl absorptions compared to unsubstituted isatin.

-

Trifluoromethyl Region (1350 - 1100 cm⁻¹): The trifluoromethyl group gives rise to some of the most intense and characteristic bands in the spectrum. The C-CF₃ stretching vibration around 1330 cm⁻¹ is a key identifier.[5] Additionally, the strong absorptions corresponding to the symmetric and asymmetric C-F stretching modes are expected between 1180 and 1100 cm⁻¹.[5] The coupling of these vibrations with the benzene ring can lead to a complex pattern of bands in this region.

-

Aromatic and Fingerprint Regions (1620 - 600 cm⁻¹): The absorptions for aromatic C=C stretching confirm the presence of the benzene ring. The fingerprint region (below 1500 cm⁻¹) will contain a complex array of bands arising from C-H bending, C-N stretching, and other skeletal vibrations. The specific pattern of C-H out-of-plane bending bands between 850 and 750 cm⁻¹ can provide confirmatory evidence for the substitution pattern on the aromatic ring.

Conclusion

FT-IR spectroscopy is an indispensable technique for the structural verification and analysis of this compound. This guide provides a comprehensive framework for understanding and interpreting its FT-IR spectrum, from the practical aspects of sample preparation and data acquisition to the detailed assignment of key vibrational modes. The characteristic absorptions of the N-H, dual carbonyl, and trifluoromethyl groups provide a unique spectral fingerprint for this molecule. By following the outlined protocols and analytical logic, researchers, scientists, and drug development professionals can confidently utilize FT-IR spectroscopy for the routine and in-depth characterization of this important heterocyclic compound.

References

- 1. agilent.com [agilent.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to 4-(Trifluoromethyl)isatin: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isatin Scaffold and the Impact of Trifluoromethylation

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a fused aromatic ring and a reactive α-keto-γ-lactam moiety, make it a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3] Isatin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[4][5][6] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[7] Consequently, trifluoromethylated isatins are a promising class of compounds for the development of novel therapeutics. This guide provides a comprehensive technical overview of a specific, yet under-documented isomer: 4-(trifluoromethyl)isatin.

Physicochemical Properties of 4-(Trifluoromethyl)isatin

Precise experimental data for 4-(trifluoromethyl)isatin is not extensively reported in publicly available literature. However, based on data from chemical suppliers and predictive models, the key physicochemical properties are summarized below. It is crucial to note that while predicted values offer guidance, experimental verification is paramount for research and development applications.

| Property | Value | Source |

| CAS Number | 386-73-2 | [8] |

| Molecular Formula | C₉H₄F₃NO₂ | [8] |

| Molecular Weight | 215.13 g/mol | [8] |

| Melting Point | 224-257 °C (decomposition) | [8] |

| Density | 1.525 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 8.91 ± 0.20 (Predicted) | [8] |

| Appearance | Not explicitly reported, but isatins are typically orange-red crystalline solids. | [9] |

| Solubility | Not explicitly reported, but likely soluble in common organic solvents like DMSO, DMF, and alcohols. | General chemical knowledge |

Spectral Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the benzene ring and the N-H proton. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the 4-position of the trifluoromethyl group.

-

¹³C NMR: Would display signals for the two carbonyl carbons (C2 and C3), the aromatic carbons, and the carbon of the trifluoromethyl group, which would exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: Would show a singlet for the -CF₃ group, providing unambiguous evidence of its presence.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), two distinct carbonyl (C=O) stretching vibrations (typically in the range of 1720-1760 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹).[8][11]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 215.13. Fragmentation patterns could provide further structural information.

Synthesis of 4-(Trifluoromethyl)isatin: The Regioselectivity Challenge

The synthesis of substituted isatins is well-documented, with the Sandmeyer isatin synthesis being a classical and widely used method.[10][12][13][14][15] This reaction typically involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid (e.g., sulfuric acid) to yield the isatin.[12][15]

To synthesize 4-(trifluoromethyl)isatin, the logical starting material would be 3-(trifluoromethyl)aniline. However, the cyclization of a 3-substituted isonitrosoacetanilide presents a significant challenge in regioselectivity . The electrophilic cyclization can occur at either the C2 or C6 position of the aniline ring, potentially leading to a mixture of 4- and 6-substituted isatins.

Caption: Regioselectivity challenge in the Sandmeyer synthesis of 4-(trifluoromethyl)isatin.

Controlling the regioselectivity of this cyclization is a key hurdle. Reaction conditions, including the nature of the acid catalyst and temperature, can influence the isomeric ratio. Alternative synthetic strategies might be required to achieve a high yield of the desired 4-substituted isomer. One such approach is the Gassman isatin synthesis , which can offer better regiocontrol for certain substituted anilines.[14]

Experimental Protocol: A Modified Sandmeyer Synthesis Approach

-

Formation of the Isonitrosoacetanilide Intermediate:

-

In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.

-

Separately, prepare a solution of 3-(trifluoromethyl)aniline in water and hydrochloric acid.

-

Add the aniline solution to the chloral hydrate solution, followed by a solution of hydroxylamine hydrochloride.

-

Heat the mixture to reflux for a specified time to form the isonitrosoacetanilide precipitate.

-

Cool the reaction mixture and collect the precipitate by filtration. Wash with water and dry thoroughly.

-

-

Cyclization to 4-(Trifluoromethyl)isatin:

-

Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-heated concentrated sulfuric acid, maintaining the temperature within a specific range.

-

After the addition is complete, continue heating for a short period to ensure complete cyclization.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated crude isatin by filtration, wash thoroughly with water to remove acid, and dry.

-

Purification of the crude product, likely a mixture of 4- and 6-isomers, would require chromatographic techniques such as column chromatography or preparative HPLC.

-

Chemical Reactivity of 4-(Trifluoromethyl)isatin

The reactivity of 4-(trifluoromethyl)isatin is dictated by the isatin core and influenced by the electron-withdrawing nature of the trifluoromethyl group.

-

Reactions at the C3-Carbonyl Group: The C3-carbonyl is highly electrophilic and readily undergoes nucleophilic addition reactions. This is the most common site for derivatization, leading to a wide range of spirocyclic and other substituted isatins.[16] The trifluoromethyl group at the 4-position is expected to further enhance the electrophilicity of the C3-carbonyl.

-

N-Substitution: The nitrogen atom of the lactam can be readily alkylated, acylated, or arylated to introduce further diversity.[16]

-

Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group will deactivate the benzene ring towards electrophilic substitution and direct incoming electrophiles primarily to the C7 and C5 positions.

Caption: Key reactive sites of 4-(trifluoromethyl)isatin.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 4-(trifluoromethyl)isatin is limited, the broader class of substituted isatins has shown immense therapeutic potential, particularly in oncology.[2][4] The FDA-approved kinase inhibitor Sunitinib , an oxindole derivative, underscores the clinical relevance of this scaffold.[2][4]

The anticancer activity of isatin derivatives is often attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][4] The trifluoromethyl group in 4-(trifluoromethyl)isatin is expected to enhance its potential as a kinase inhibitor due to its ability to form strong interactions with the enzyme's active site.

Studies on other substituted isatins have demonstrated cytotoxicity against a range of cancer cell lines, including leukemia, hepatocellular carcinoma, and colon carcinoma.[4] For instance, certain multi-substituted isatin derivatives have shown potent antiproliferative activities with IC₅₀ values in the low micromolar range.[4] It is highly probable that 4-(trifluoromethyl)isatin would exhibit similar cytotoxic and anticancer properties, making it a valuable candidate for further investigation in cancer drug discovery programs.

Conclusion

4-(Trifluoromethyl)isatin represents a promising, yet underexplored, molecule within the pharmacologically rich family of isatin derivatives. While its physicochemical properties are partially characterized, a significant opportunity exists for researchers to contribute to a more complete understanding through detailed synthesis optimization, comprehensive spectral analysis, and in-depth biological evaluation. The strategic placement of the trifluoromethyl group at the 4-position is anticipated to confer advantageous properties for drug development, particularly in the realm of oncology. This technical guide serves as a foundational resource to stimulate and guide future research into the synthesis, reactivity, and therapeutic potential of this intriguing compound.

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Trifluoromethylbenzyl)isatin | C16H10F3NO2 | CID 10946670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.irapa.org [journals.irapa.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. ijrpr.com [ijrpr.com]

- 16. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure of 4-(Trifluoromethyl)-1H-indole-2,3-dione: A Keystone for Rational Drug Design

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the crystal structure of 4-(trifluoromethyl)-1H-indole-2,3-dione (4-CF3-isatin). While a definitive, publicly available crystal structure for this specific molecule is not available at the time of this writing, this guide provides a robust framework for its determination and analysis. By leveraging established methodologies and drawing parallels from structurally related compounds, we present a scientifically rigorous pathway to understanding the solid-state architecture of 4-CF3-isatin, a critical step in harnessing its therapeutic potential.

Introduction: The Significance of Isatin Scaffolds in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the isatin core is a strategic modification intended to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. Understanding the precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice of 4-CF3-isatin is paramount for structure-based drug design, polymorphism screening, and optimizing formulation strategies.

Synthesis and Single Crystal Growth of this compound

A plausible synthetic route to 4-CF3-isatin can be adapted from established methods for synthesizing substituted isatins. Following successful synthesis and purification, the paramount step is the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Proposed Synthetic Pathway

A common method for the synthesis of isatin derivatives involves the Sandmeyer isonitrosoacetanilide isatin synthesis. This can be adapted for 4-CF3-isatin, starting from 3-(trifluoromethyl)aniline.

Experimental Protocol: Single Crystal Growth

The cultivation of single crystals is often a matter of patient experimentation with various techniques. The slow evaporation method is a reliable starting point.

Materials and Equipment:

-

Purified this compound

-

A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone)

-

Small, clean glass vials (e.g., 2-4 mL) with loose-fitting caps or parafilm with pinholes

-

A vibration-free environment with a stable temperature

Step-by-Step Protocol:

-

Solvent Screening: Begin by testing the solubility of a small amount of purified 4-CF3-isatin in various solvents at room temperature. The ideal solvent is one in which the compound is sparingly soluble.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of 4-CF3-isatin in the chosen solvent at a slightly elevated temperature (if necessary to achieve dissolution). Ensure the solution is free of any particulate matter by filtration.

-

Slow Evaporation: Transfer the clear solution to a clean vial. Cover the vial with a cap that allows for slow solvent evaporation.

-

Incubation: Place the vial in a quiet, undisturbed location, away from vibrations and temperature fluctuations.

-

Monitoring and Harvesting: Monitor the vial over several days to weeks for the formation of small, well-defined crystals. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.

X-ray Crystallography: Elucidating the Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid. The following workflow outlines the process from data collection to structure refinement.

Experimental Workflow for Crystal Structure Determination

Step-by-Step Protocol for Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer, such as a Bruker APEXII CCD, with Mo Kα radiation (λ = 0.71073 Å).[2] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and make corrections for experimental factors. This is typically done using software like SAINT.[2]

-

Absorption Correction: A multi-scan absorption correction is applied to account for the absorption of X-rays by the crystal, for instance, with the SADABS program.[2]

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.[3]

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares method, for example, with SHELXL.[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

-

Validation: The final structure is validated using tools like PLATON and a Crystallographic Information File (CIF) is generated for publication and deposition in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[5][6][7]

Structural Analysis and Discussion

While the precise crystallographic data for 4-CF3-isatin is not yet published, we can anticipate key structural features based on related molecules.

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic parameters for 4-CF3-isatin, based on published data for similar compounds like 5-(trifluoromethoxy)isatin.[2][4] This data is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Chemical Formula | C9H4F3NO2 |

| Formula Weight | 215.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~15.0 |

| β (°) | ~95 |

| Volume (ų) | ~760 |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R1 ≈ 0.04, wR2 ≈ 0.10 |

Expected Molecular Geometry and Intermolecular Interactions

The isatin core is expected to be nearly planar. The trifluoromethyl group will introduce significant electronic and steric effects. Key anticipated intermolecular interactions that will dictate the crystal packing include:

-

N-H···O Hydrogen Bonding: The N-H group of the indole ring is a strong hydrogen bond donor, and the two carbonyl oxygen atoms are strong acceptors. This is likely to lead to the formation of hydrogen-bonded chains or layers, a common feature in the crystal structures of isatins.[2][8]

-

π–π Stacking: The planar aromatic rings of the isatin core are expected to engage in π–π stacking interactions, further stabilizing the crystal lattice.[4] The presence of the electron-withdrawing trifluoromethyl group may influence the nature of these interactions.

-

Halogen Bonding and Other Weak Interactions: The fluorine atoms of the trifluoromethyl group can participate in weak C-F···H-C or C-F···π interactions, which can play a crucial role in the overall crystal packing.

Conclusion

The determination of the crystal structure of this compound is a critical endeavor for advancing its development as a potential therapeutic agent. This guide provides a comprehensive roadmap for researchers to undertake this task, from synthesis and crystallization to detailed structural analysis. The resulting crystallographic data will provide invaluable insights into the molecule's conformation, packing, and intermolecular interactions, thereby enabling rational, structure-based optimization of its biological activity and physicochemical properties.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-(Trifluoromethoxy)isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [iro.uiowa.edu]

- 6. Search - Access Structures [ccdc.cam.ac.uk]

- 7. Search Results - Access Structures [ccdc.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Isatins

Foreword: The Strategic Convergence of a Privileged Scaffold and a Powerful Functional Group

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a continuous journey of innovation and strategic design. This guide delves into the fascinating history and synthetic evolution of trifluoromethylated isatins, a class of molecules that exemplifies the powerful synergy between a versatile heterocyclic scaffold and a unique bioisostere. Isatin, with its rich history and broad spectrum of biological activities, provides a robust framework for drug design. The introduction of the trifluoromethyl group, a game-changer in modifying molecular properties, has unlocked new avenues for enhancing the therapeutic potential of the isatin core. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, synthesis, and significance of these remarkable compounds.

Part 1: Foundational Pillars: Isatin and the Trifluoromethyl Group

The Isatin Scaffold: A Legacy of Biological Versatility

Isatin (1H-indole-2,3-dione), an orange-red crystalline solid, was first isolated in 1840 by Erdmann and Laurent through the oxidation of indigo dye.[1][2] This discovery marked the beginning of over a century and a half of research into the chemistry and biological applications of this remarkable heterocycle. The isatin core is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The biological activities attributed to isatin and its derivatives are vast and diverse, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] This wide range of activities stems from the ability of the isatin ring system to interact with a multitude of enzymes and receptors. The presence of a lactam, a ketone, and an aromatic ring provides multiple points for modification, allowing chemists to fine-tune the molecule's properties for specific therapeutic targets.

The Trifluoromethyl Group: A Paradigm Shift in Drug Design

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, into organic molecules has revolutionized modern drug design. The unique properties of the -CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key attributes of the trifluoromethyl group include:

-

High Electronegativity: The strong electron-withdrawing nature of the three fluorine atoms can significantly alter the acidity or basicity of nearby functional groups, thereby influencing binding interactions with biological targets.

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.

-

Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Part 2: The Genesis of Trifluoromethylated Isatins: A Historical Perspective

The journey to trifluoromethylated isatins began with the adaptation of classical synthetic methods to accommodate fluorinated starting materials.

A Pioneering Synthesis: The Emergence of 6-Trifluoromethylisatin

One of the earliest documented syntheses of a trifluoromethylated isatin appeared in a 1963 publication in The Journal of Organic Chemistry, which detailed the preparation of 6-trifluoromethylisatin.[4] This seminal work laid the groundwork for the future exploration of this class of compounds, demonstrating that the established chemistries for isatin synthesis could be successfully applied to fluorinated precursors. While the specific synthetic details in this brief communication are sparse, it is highly probable that a variation of the Sandmeyer synthesis was employed, starting from the corresponding trifluoromethyl-substituted aniline.

Leveraging Classical Methodologies for Trifluoromethylated Isatin Synthesis

The development of synthetic routes to trifluoromethylated isatins has largely mirrored the evolution of isatin synthesis itself, with classical named reactions being adapted for this specific purpose.

The Sandmeyer synthesis, first reported in 1919, is one of the most common and enduring methods for preparing isatins.[5][6] The reaction proceeds in two main stages:

-

Formation of an Isonitrosoacetanilide: An aniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.

-

Acid-Catalyzed Cyclization: The isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, to induce cyclization to the isatin ring system.

This method has proven to be highly effective for the synthesis of isatins bearing electron-withdrawing groups on the aromatic ring, making it particularly well-suited for the preparation of trifluoromethylated isatins. For instance, the synthesis of 5-trifluoromethylisatin can be readily achieved by employing 4-trifluoromethylaniline as the starting material in a Sandmeyer reaction.[7]

Caption: The Sandmeyer synthesis of 5-trifluoromethylisatin.

While the Sandmeyer synthesis is robust, other methods have also been developed for isatin preparation, which can be adapted for trifluoromethylated analogues.

-

The Stolle Synthesis: This method involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid (e.g., aluminum chloride).[1][5] This approach is particularly useful for preparing N-substituted isatins.

-

The Gassman Synthesis: This multi-step process involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to the corresponding isatin.[1][5]

Part 3: Modern Frontiers in Synthesis

While classical methods are reliable, modern organic synthesis has ushered in more direct and efficient ways to introduce the trifluoromethyl group.

Direct Trifluoromethylation: A Paradigm Shift

The development of shelf-stable electrophilic trifluoromethylating reagents has revolutionized the synthesis of trifluoromethyl-containing compounds. Reagents such as S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) and hypervalent iodine-based reagents (Togni's reagents) allow for the direct introduction of the -CF3 group onto aromatic and heteroaromatic rings under relatively mild conditions.[8][9] These reagents can be used to trifluoromethylate pre-formed isatin or indole precursors, offering a complementary approach to the classical methods that build the isatin ring from an already trifluoromethylated starting material.

Caption: Direct trifluoromethylation of the isatin core.

Nucleophilic and Radical Trifluoromethylation

In addition to electrophilic methods, nucleophilic trifluoromethylation, often employing reagents like the Ruppert-Prakash reagent (TMSCF3), and radical trifluoromethylation pathways have also been developed. These methods further expand the synthetic chemist's toolkit, allowing for the strategic installation of the -CF3 group at various positions on the isatin scaffold.

Part 4: Biological Significance and Therapeutic Applications

The incorporation of a trifluoromethyl group into the isatin scaffold has led to the discovery of compounds with potent and selective biological activities.

Anticancer and Antiviral Potential

A growing body of literature highlights the promise of trifluoromethylated isatins as therapeutic agents. For example, various derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[10] The trifluoromethyl group can enhance the binding affinity of these compounds for their target proteins and improve their pharmacokinetic properties. Similarly, several trifluoromethylated isatin derivatives have been investigated for their antiviral activity, including against influenza and other viruses.[11]

Structure-Activity Relationship (SAR) Insights

The position of the trifluoromethyl group on the isatin ring can have a profound impact on biological activity. For instance, a -CF3 group at the 5-position of the isatin ring has been shown in some studies to be beneficial for anticancer activity. The electron-withdrawing nature of the -CF3 group at this position can influence the electronic properties of the entire molecule, affecting its interactions with biological targets.

Part 5: Experimental Protocols and Data

For the practical application of the concepts discussed, a representative experimental protocol is provided below.

Detailed Protocol: Sandmeyer Synthesis of 5-Trifluoromethylisatin

This protocol is a generalized procedure based on the principles of the Sandmeyer isatin synthesis and information from related patents.[7]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide

-

In a round-bottom flask, dissolve chloral hydrate (1.1 eq.) in water containing a strong electrolyte such as sodium sulfate.

-

In a separate beaker, dissolve 4-trifluoromethylaniline (1.0 eq.) in dilute hydrochloric acid.

-

Add the aniline solution to the chloral hydrate solution with stirring.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq.) in water to the reaction mixture.

-

Heat the mixture to reflux for 1-2 hours, during which time a precipitate should form.

-

Cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Wash the solid with water and dry to yield the isonitrosoacetanilide intermediate.

Step 2: Cyclization to 5-Trifluoromethylisatin

-

Carefully add the dried 2-(hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide in portions to pre-warmed (60-70 °C) concentrated sulfuric acid with vigorous stirring.

-